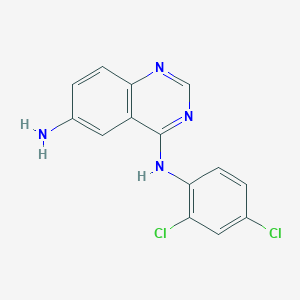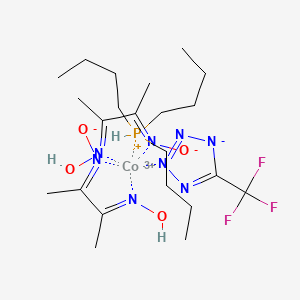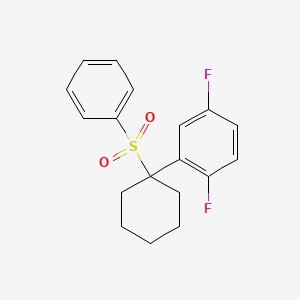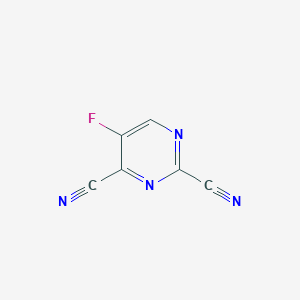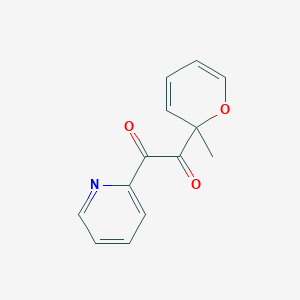
2-Methylproyl2-pyridylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylproyl 2-pyridyl ketone is an organic compound with the chemical formula C10H13NO. It is a colorless or pale yellow liquid with a distinct smell. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a crucial pharmacophore group .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylproyl 2-pyridyl ketone can be synthesized through several methods. One common method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, resulting in the formation of 2-pyridyl ketones . Another method involves the reaction of methyl butyl acetone with ammonia to generate 2-(3-Methylbutyl) pyrrolidine, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield 2-Methylproyl 2-pyridyl ketone .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method involves the rapid synthesis of 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine reacts with esters to obtain 2-pyridyl ketones in good yield within a short reaction time . This method is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methylproyl 2-pyridyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the pyridyl group can be replaced by other functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-pyridyl ketones, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .
Scientific Research Applications
2-Methylproyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of bioactive molecules and natural products.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 2-Methylproyl 2-pyridyl ketone involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridyl ketone
- 2-Pyridyl ketone Schiff bases
- 2-Pyridyl MIDA boronate
Uniqueness
2-Methylproyl 2-pyridyl ketone is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(2-methylpyran-2-yl)-2-pyridin-2-ylethane-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-13(7-3-5-9-17-13)12(16)11(15)10-6-2-4-8-14-10/h2-9H,1H3 |
InChI Key |
XUYIFGKVHXRWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CO1)C(=O)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




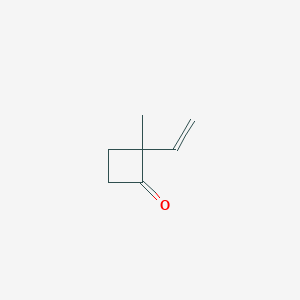
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
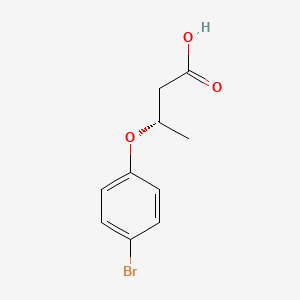

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
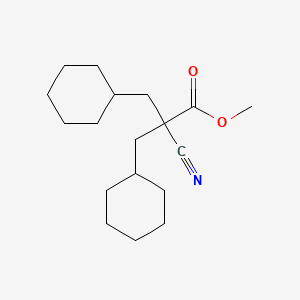
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
